![molecular formula C26H19N3O3S B4759681 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4759681.png)
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide
Overview
Description
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, also known as BNIPMMC, is a synthetic compound that has been extensively studied for its potential in various scientific research fields. BNIPMMC is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and other diseases.
Mechanism of Action
The mechanism of action of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide involves the inhibition of the proteasome, which is a protein complex responsible for degrading unnecessary or damaged proteins in cells. By inhibiting the proteasome, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide can induce apoptosis in cancer cells and prevent the aggregation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has been shown to reduce inflammation and prevent atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. However, one of the limitations of using N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide is its potential toxicity, which can affect the viability of cells in lab experiments.
Future Directions
There are several future directions for the study of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, including the development of more specific inhibitors of the proteasome, the investigation of the potential of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide in combination with other drugs, and the study of the effects of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide on other diseases. In addition, further research is needed to determine the optimal dosage and administration of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide for maximum efficacy and minimal toxicity.
In conclusion, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide is a synthetic compound that has shown promising results in various scientific research fields. Its specificity for the proteasome makes it a potential candidate for targeted inhibition of protein degradation in cancer cells and neurodegenerative diseases. Further research is needed to fully understand the potential of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide and its limitations in lab experiments.
Scientific Research Applications
N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has been studied for its potential in various scientific research fields, including cancer research, cardiovascular research, and neurological research. In cancer research, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has been studied for its potential in reducing inflammation and preventing atherosclerosis. In neurological research, N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide has been studied for its potential in treating neurodegenerative diseases by inhibiting the aggregation of misfolded proteins.
properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-31-23-15-18-7-3-2-6-17(18)14-20(23)24(30)29-26(33)27-19-12-10-16(11-13-19)25-28-21-8-4-5-9-22(21)32-25/h2-15H,1H3,(H2,27,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALJSJOVYKLHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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